4-(Difluoromethyl)pyridine-2-sulfonyl fluoride
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Overview
Description
4-(Difluoromethyl)pyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H4F3NO2S. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride typically involves the difluoromethylation of 2-mercaptopyridine (2-PySH) using difluorochloromethane (HCF2Cl) or diethyl bromodifluoromethanephosphonate (BrCF2P(O)(OEt)2). The resulting intermediate, 2-PySCF2H, is then oxidized under conditions such as NaIO4/RuCl3·xH2O/CH3CN/CCl4/H2O or H2O2/Na2WO4·2H2O . The latter condition is preferred due to its efficiency, although caution is required to avoid residual H2O2 during the work-up step.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up to the hectogram scale in laboratory settings without the need for chromatographic purification .
Chemical Reactions Analysis
Types of Reactions: 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Substitution: It can participate in nucleophilic substitution reactions, particularly with alcohols, N-sulfinyl imines, and halides.
Olefination: It acts as a reagent in the gem-difluoroolefination of aldehydes and ketones.
Common Reagents and Conditions:
Oxidation: NaIO4/RuCl3·xH2O/CH3CN/CCl4/H2O or H2O2/Na2WO4·2H2O.
Substitution: Basic conditions are often employed for nucleophilic substitution reactions.
Olefination: Basic conditions are also used for the gem-difluoroolefination of carbonyl compounds.
Major Products:
Sulfonates: Formed through oxidation reactions.
Difluoroolefins: Produced via gem-difluoroolefination of aldehydes and ketones.
Scientific Research Applications
4-(Difluoromethyl)pyridine-2-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride involves its ability to act as a difluoromethylating agent. The compound can transfer the difluoromethyl group (CF2H) to various substrates, forming stable intermediates such as fluorinated sulfinates . These intermediates can then undergo further transformations, leading to the formation of difluorinated products. The molecular targets and pathways involved in these reactions are primarily related to the electrophilic and nucleophilic properties of the difluoromethyl group .
Comparison with Similar Compounds
Difluoromethyl phenyl sulfone: Similar in structure but with a phenyl group instead of a pyridine ring.
Difluoromethyl 2-pyridyl sulfone: Another closely related compound used in similar reactions.
Uniqueness: 4-(Difluoromethyl)pyridine-2-sulfonyl fluoride is unique due to its combination of a difluoromethyl group and a sulfonyl fluoride functional group attached to a pyridine ring. This structure imparts distinct reactivity and stability, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
4-(difluoromethyl)pyridine-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8)4-1-2-10-5(3-4)13(9,11)12/h1-3,6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZDMSCUCASRSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(F)F)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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